molecular formula C17H25N3O B14731098 3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile CAS No. 6269-63-2

3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile

Cat. No.: B14731098
CAS No.: 6269-63-2
M. Wt: 287.4 g/mol
InChI Key: FGMWZZYPMRCJQJ-UHFFFAOYSA-N
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Description

3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile is a chemical compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a piperazine ring substituted with a 2-methylphenyl group and a propoxypropanenitrile moiety, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile typically involves the reaction of 1-(2-methylphenyl)piperazine with 3-chloropropionitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methylphenyl)piperazine
  • 3-(4-Benzylpiperazin-1-yl)propoxypropanenitrile
  • 3-(4-Methylpiperazin-1-yl)propanenitrile

Uniqueness

3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a propoxypropanenitrile moiety makes it particularly versatile for various applications in medicinal chemistry and pharmaceutical research.

Properties

CAS No.

6269-63-2

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

3-[3-[4-(2-methylphenyl)piperazin-1-yl]propoxy]propanenitrile

InChI

InChI=1S/C17H25N3O/c1-16-6-2-3-7-17(16)20-12-10-19(11-13-20)9-5-15-21-14-4-8-18/h2-3,6-7H,4-5,9-15H2,1H3

InChI Key

FGMWZZYPMRCJQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CCCOCCC#N

Origin of Product

United States

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